molecular formula C20H24N2O5S B267286 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

カタログ番号 B267286
分子量: 404.5 g/mol
InChIキー: FJKQFIUUNACKFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes in cancer cells to prevent their growth and proliferation.

作用機序

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By blocking the activity of BTK, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the effects of other cancer treatments. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

実験室実験の利点と制限

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is that it has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. It also has a relatively low toxicity profile, which makes it a potentially safe and effective treatment option for cancer patients. However, one of the limitations of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is that it may have off-target effects on other enzymes and signaling pathways, which could lead to unwanted side effects.

将来の方向性

There are several future directions for research on 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One area of focus is the development of combination therapies that include 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide and to identify potential targets for future drug development.

合成法

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with 2-furaldehyde to form 2-(4-nitrobenzenesulfonyl)furan. This intermediate is then reduced with sodium borohydride to give 2-(4-aminobenzenesulfonyl)furan. The final step involves the reaction of 2-(4-aminobenzenesulfonyl)furan with 3-ethoxy-N-(4-bromophenyl)benzamide in the presence of a palladium catalyst to yield 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide.

科学的研究の応用

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.

特性

製品名

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

分子式

C20H24N2O5S

分子量

404.5 g/mol

IUPAC名

3-ethoxy-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O5S/c1-2-26-17-6-3-5-15(13-17)20(23)22-16-8-10-19(11-9-16)28(24,25)21-14-18-7-4-12-27-18/h3,5-6,8-11,13,18,21H,2,4,7,12,14H2,1H3,(H,22,23)

InChIキー

FJKQFIUUNACKFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

正規SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。